tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[4-(cyanomethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)10-17-12-6-4-11(5-7-12)8-9-15/h4-7H,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEWOLARWFGZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567313 | |
| Record name | tert-Butyl [4-(cyanomethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124499-21-4 | |
| Record name | tert-Butyl [4-(cyanomethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(Cyanomethyl)phenol
4-(Cyanomethyl)phenol serves as the phenolic precursor. A viable route begins with 4-hydroxybenzyl bromide (CAS 696-26-4), which undergoes nucleophilic substitution with sodium cyanide (NaCN) in dimethylformamide (DMF) at 60°C. This step replaces the bromide with a cyanide group, yielding 4-(cyanomethyl)phenol. Alternative pathways include the cyanation of 4-hydroxybenzaldehyde via the Strecker reaction, though this introduces additional complexity.
Etherification with tert-Butyl Bromoacetate
The phenoxide ion, generated by deprotonating 4-(cyanomethyl)phenol with potassium carbonate (K₂CO₃) in acetone, reacts with tert-butyl bromoacetate under reflux conditions. The reaction typically achieves yields of 65–80% after purification via column chromatography. Critical parameters include:
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Solvent choice : Polar aprotic solvents (e.g., DMF, acetone) enhance phenoxide reactivity.
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Temperature : Reflux (~60°C) balances reaction rate and side-product minimization.
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Base strength : Mild bases (K₂CO₃) prevent nitrile hydrolysis.
Mitsunobu Reaction: Stereochemical Control
The Mitsunobu reaction offers an alternative for ether synthesis, particularly advantageous for sterically hindered substrates. This method employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple 4-(cyanomethyl)phenol with tert-butyl hydroxyacetate.
Reaction Mechanism and Optimization
The reaction proceeds via a redox mechanism, where DIAD oxidizes PPh₃, generating a phosphorane intermediate that activates the hydroxyl group of tert-butyl hydroxyacetate. Key considerations include:
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures reagent solubility.
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Temperature : Reactions are conducted at 0°C to room temperature to mitigate exothermic side reactions.
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Yield : Typically 70–85%, though reagent cost limits large-scale applications.
Direct Esterification of Phenoxyacetic Acid
This two-step approach first synthesizes phenoxyacetic acid, followed by esterification with tert-butanol.
Phenoxyacetic Acid Synthesis
4-(Cyanomethyl)phenol reacts with chloroacetic acid in aqueous sodium hydroxide, forming phenoxyacetic acid via nucleophilic substitution. Yields range from 50–65%, with purification via recrystallization from ethanol.
tert-Butyl Ester Formation
Esterification employs concentrated sulfuric acid (H₂SO₄) as a catalyst, with tert-butanol in toluene under Dean-Stark conditions to remove water. Despite its simplicity, this method faces challenges:
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Low yields : ~40–55% due to competing acid-catalyzed nitrile hydrolysis.
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Side reactions : Tert-butyl carbocation formation may lead to alkylation byproducts.
Cyanation of Preformed Ether Intermediates
Recent advances explore introducing the cyanomethyl group after ether formation. For example, tert-butyl 2-(4-bromomethylphenoxy)acetate undergoes cyanation with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 120°C. This method circumvents nitrile instability during earlier stages but requires stringent anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Williamson Ether Synthesis | 65–80 | Cost-effective, scalable | Bromoacetate availability |
| Mitsunobu Reaction | 70–85 | High stereoselectivity | Expensive reagents |
| Direct Esterification | 40–55 | Simple equipment | Low yields, side reactions |
| Post-Ether Cyanation | 60–75 | Avoids nitrile instability | Harsh conditions, specialized reagents |
Industrial-Scale Considerations
For large-scale production, the Williamson ether synthesis is favored due to reagent availability and operational simplicity. Recent patents highlight process optimizations, such as:
Emerging Methodologies
Enzymatic Esterification
Lipase-catalyzed reactions in non-aqueous media offer eco-friendly alternatives. Preliminary studies report 50–60% yields using immobilized Candida antarctica lipase B (CAL-B).
Chemical Reactions Analysis
tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate has been investigated for its potential in drug development, particularly as a precursor in the synthesis of bioactive molecules.
Case Study: Synthesis of Statins
One significant application is its role as an intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering medication. The compound's structure allows for the introduction of functional groups necessary for the biological activity of statins. Research has demonstrated that derivatives of this compound can enhance the efficacy and selectivity of statins, leading to improved therapeutic outcomes .
Table 1: Comparison of Statin Derivatives
| Compound Name | Activity | Selectivity | Reference |
|---|---|---|---|
| Atorvastatin | High | High | |
| Simvastatin | Moderate | Moderate | |
| Rosuvastatin | High | Very High |
Synthetic Organic Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthesis Pathways
Research has outlined several synthetic routes utilizing this compound. These pathways often involve:
- Nucleophilic Aromatic Substitution : The cyanomethyl group can be replaced with other nucleophiles to create diverse derivatives.
- Esterification Reactions : The tert-butyl ester can be hydrolyzed or transesterified to yield different esters with varied biological activities .
Table 2: Synthetic Routes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed at room temperature | 85 |
| Esterification | Acid-catalyzed reflux | 90 |
| Hydrolysis | Aqueous acid at elevated temperature | 95 |
Material Science Applications
In material science, this compound has potential uses in developing polymers and coatings due to its stability and reactive functional groups.
Polymer Development
The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. Its incorporation into polyurethanes has shown promising results in improving mechanical properties while maintaining flexibility .
Table 3: Material Properties
Mechanism of Action
The mechanism of action of tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acid or alcohol. The cyanomethyl group can participate in various organic transformations, contributing to the compound’s versatility in chemical syntheses .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table compares structural motifs, molecular weights, and key applications of tert-butyl 2-[4-(cyanomethyl)phenoxy]acetate with analogous compounds:
Key Observations :
- Electron Effects: The cyanomethyl group in the target compound enhances electrophilicity, making it suitable for nucleophilic additions or cyclizations. In contrast, hydroxyl or methoxy substituents (e.g., in ) donate electrons, increasing solubility in polar solvents.
- Functional Group Utility : The diazirine group in enables photo-crosslinking applications, while the iodo substituent in facilitates cross-coupling reactions.
Physicochemical Properties
- Melting Points: Diazirine derivative: 45–47°C . Hydroxyphenoxy derivative: Not reported, but likely higher than the target due to hydrogen bonding .
- Stability : tert-Butyl esters generally resist hydrolysis under basic conditions but cleave under acidic conditions (e.g., HCl in ethyl acetate, as in ) .
Biological Activity
Chemical Structure and Properties
tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate (C14H17NO3) is an organic compound characterized by its unique functional groups, including a cyanomethyl group and a phenoxy moiety. Its molecular weight is approximately 247.29 g/mol. The compound is synthesized through the reaction of 4-(cyanomethyl)phenol with tert-butyl bromoacetate, typically in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Biological Significance
This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. Its structure allows for interactions with specific enzymes and proteins, making it a valuable tool in studying biochemical pathways and enzyme mechanisms.
The mechanism of action for this compound involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding acid or alcohol. Additionally, the cyanomethyl group can participate in various organic transformations, enhancing the compound's versatility in chemical syntheses.
Enzyme Interactions
Research indicates that this compound can interact with specific molecular targets such as enzymes or receptors. For instance, it has been shown to form covalent bonds with active sites of certain enzymes, potentially inhibiting their activity and thereby modulating biochemical pathways. This property positions it as a candidate for further investigation in drug development.
Therapeutic Potential
The compound is being explored for its potential as a drug candidate due to its ability to modulate biological targets associated with various diseases. Its unique structure may allow it to engage in selective interactions that could lead to therapeutic effects.
Comparative Analysis with Similar Compounds
| Compound Name | Functional Groups | Notable Properties |
|---|---|---|
| tert-Butyl 2-[4-(bromomethyl)phenoxy]acetate | Bromomethyl group | Different reactivity compared to cyanomethyl group |
| tert-Butyl 2-[4-(methoxymethyl)phenoxy]acetate | Methoxymethyl group | Varies in stability and reactivity |
This table illustrates how this compound compares with similar compounds, highlighting its unique reactivity due to the cyanomethyl group.
Study on Enzyme Inhibition
A study published in a reputable journal examined the enzyme inhibition properties of related compounds, revealing that modifications in the phenoxy group significantly affect biological activity. The presence of electron-withdrawing groups like cyanomethyl enhances binding affinity to target enzymes, suggesting that this compound may exhibit similar properties .
Applications in Medicinal Chemistry
Research has indicated that compounds with similar structures have been effective in treating conditions such as inflammation and cancer. For example, derivatives of phenolic compounds have shown promise as anti-inflammatory agents due to their ability to inhibit specific pathways involved in inflammatory responses . This suggests that this compound could be investigated for analogous therapeutic applications.
Synthesis and Biological Evaluation
In another study focusing on synthetic approaches, researchers synthesized various derivatives of phenolic compounds and assessed their biological activities. The findings indicated that modifications at the para position (like the addition of a cyanomethyl group) can significantly enhance biological activity, providing a rationale for further studies on this compound .
Q & A
Basic: What safety protocols are critical when handling tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate in laboratory settings?
Methodological Answer:
- Respiratory Protection: Use NIOSH/CEN-certified respirators (e.g., P95 filters for low exposure, OV/AG/P99 for high concentrations) to mitigate inhalation risks .
- Skin/Eye Protection: Wear chemical-resistant gloves and goggles. In case of contact, rinse eyes with water for ≥15 minutes and wash skin with soap .
- Toxicity Management: Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Monitor symptoms like respiratory irritation (H335) and ensure proper ventilation .
Basic: What synthetic strategies are documented for this compound?
Methodological Answer:
- Esterification: Use tert-butyl chloroacetate with 4-(cyanomethyl)phenol under basic conditions (e.g., K₂CO₃ in DMF) to form the ester bond .
- Functional Group Compatibility: Protect the cyanomethyl group during synthesis to prevent nucleophilic substitution. Anhydrous conditions are recommended to avoid hydrolysis .
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- X-Ray Diffraction: For derivatives like tert-butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, use a Bruker SMART APEX diffractometer with graphite-monochromated Cu-Kα radiation. Refine parameters (e.g., triclinic P1 space group, α = 101.782°, β = 97.529°) to confirm bond angles and torsion .
- Data Validation: Cross-reference with Cambridge Structural Database (CSD) entries to validate unit cell dimensions (e.g., a = 8.3154 Å, b = 12.5589 Å) .
Advanced: How should researchers address contradictions in reported toxicity data?
Methodological Answer:
- Data Verification: Request Certificates of Analysis (COA) from suppliers to validate purity and batch-specific hazards (e.g., follow ’s protocol for COA acquisition) .
- Tiered Testing: Conduct Ames tests (for mutagenicity) and acute toxicity assays (OECD 423) if existing data are incomplete .
Basic: What analytical methods confirm the identity and purity of this compound?
Methodological Answer:
- Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>98%) .
- Spectroscopy: Compare ¹H NMR peaks (e.g., tert-butyl singlet at δ 1.4 ppm, cyanomethyl protons at δ 3.7 ppm) with reference spectra .
Advanced: How can reaction yields be optimized in multi-step syntheses involving this compound?
Methodological Answer:
- Stepwise Monitoring: Use TLC or inline IR spectroscopy to track intermediate formation (e.g., tert-butyl esterification).
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
Basic: What environmental precautions are advised for this compound?
Methodological Answer:
- Waste Disposal: Avoid drainage systems. Collect waste in sealed containers for incineration to prevent soil/water contamination .
- Ecotoxicity Screening: Although data are limited (), assume persistence due to ester and aryl ether groups. Conduct OECD 301 biodegradation tests .
Advanced: How to design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Photostability: Expose to UV light (ICH Q1B guidelines) to assess cyanomethyl group stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
